molecular formula C9H10S3 B14628330 1,3-Benzodithiole, 2-(ethylthio)- CAS No. 57198-57-9

1,3-Benzodithiole, 2-(ethylthio)-

Cat. No.: B14628330
CAS No.: 57198-57-9
M. Wt: 214.4 g/mol
InChI Key: FVTYBURXNPGJJE-UHFFFAOYSA-N
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Description

1,3-Benzodithiole, 2-(ethylthio)- is an organic compound with the molecular formula C9H10S3 It is a derivative of 1,3-benzodithiole, where an ethylthio group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodithiole, 2-(ethylthio)- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodithiole-2-thione with ethylthiol in the presence of a base. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of 1,3-Benzodithiole, 2-(ethylthio)- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodithiole, 2-(ethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodithiole, 2-(ethylthio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodithiole, 2-(ethylthio)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction is often mediated through the formation of sulfur-containing intermediates, which can further react with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This differentiates it from other similar compounds and makes it a valuable reagent in various chemical and biological studies .

Properties

CAS No.

57198-57-9

Molecular Formula

C9H10S3

Molecular Weight

214.4 g/mol

IUPAC Name

2-ethylsulfanyl-1,3-benzodithiole

InChI

InChI=1S/C9H10S3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3

InChI Key

FVTYBURXNPGJJE-UHFFFAOYSA-N

Canonical SMILES

CCSC1SC2=CC=CC=C2S1

Origin of Product

United States

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